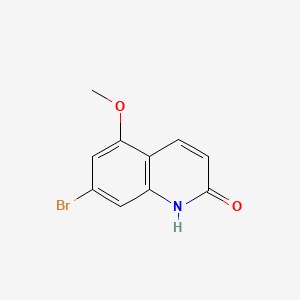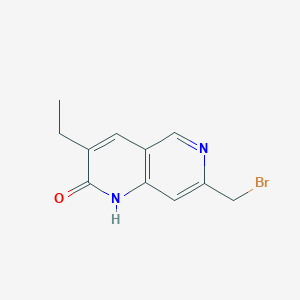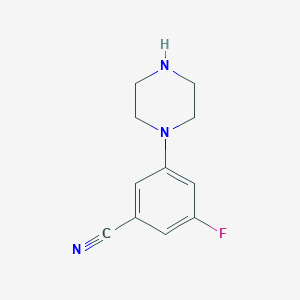![molecular formula C27H38BF4NO B13912060 5,7-Ditert-butyl-3-[2,6-di(propan-2-yl)phenyl]-1,3-benzoxazol-3-ium;trifluoroborane;fluoride](/img/structure/B13912060.png)
5,7-Ditert-butyl-3-[2,6-di(propan-2-yl)phenyl]-1,3-benzoxazol-3-ium;trifluoroborane;fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,7-Ditert-butyl-3-[2,6-di(propan-2-yl)phenyl]-1,3-benzoxazol-3-ium;trifluoroborane;fluoride is a complex organic compound with the molecular formula C21H26BF4NO. It is known for its unique structure, which includes a benzoxazolium core substituted with tert-butyl and isopropyl groups. This compound is often used in organic synthesis and catalysis due to its stability and reactivity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Ditert-butyl-3-[2,6-di(propan-2-yl)phenyl]-1,3-benzoxazol-3-ium;trifluoroborane;fluoride typically involves the reaction of 5,7-ditert-butyl-3-phenyl-1,3-benzoxazol-3-ium with trifluoroborane and fluoride sources. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound may involve larger-scale reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis process. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
5,7-Ditert-butyl-3-[2,6-di(propan-2-yl)phenyl]-1,3-benzoxazol-3-ium;trifluoroborane;fluoride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluoride ion acts as a leaving group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions result in the replacement of the fluoride ion with the nucleophile .
Applications De Recherche Scientifique
5,7-Ditert-butyl-3-[2,6-di(propan-2-yl)phenyl]-1,3-benzoxazol-3-ium;trifluoroborane;fluoride has several applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis, particularly in reactions involving carbon-carbon bond formation.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the production of advanced materials and polymers
Mécanisme D'action
The mechanism of action of 5,7-Ditert-butyl-3-[2,6-di(propan-2-yl)phenyl]-1,3-benzoxazol-3-ium;trifluoroborane;fluoride involves its interaction with molecular targets through its benzoxazolium core. The compound can act as a Lewis acid, facilitating various catalytic processes. Its reactivity is influenced by the presence of electron-donating tert-butyl and isopropyl groups, which enhance its stability and reactivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5,7-Ditert-butyl-3-phenylbenzo[d]oxazol-3-ium tetrafluoroborate
- 5,7-Ditert-butyl-3-phenyl-1,3-benzoxazol-3-ium
- 5,7-Ditert-butyl-3-phenylbenzo[d]oxazol-3-ium tetrafluoroborate
Uniqueness
Compared to similar compounds, 5,7-Ditert-butyl-3-[2,6-di(propan-2-yl)phenyl]-1,3-benzoxazol-3-ium;trifluoroborane;fluoride exhibits enhanced stability and reactivity due to the presence of both tert-butyl and isopropyl groups. These substituents provide steric protection and electronic effects that make the compound particularly effective in catalytic applications .
Propriétés
Formule moléculaire |
C27H38BF4NO |
|---|---|
Poids moléculaire |
479.4 g/mol |
Nom IUPAC |
5,7-ditert-butyl-3-[2,6-di(propan-2-yl)phenyl]-1,3-benzoxazol-3-ium;trifluoroborane;fluoride |
InChI |
InChI=1S/C27H38NO.BF3.FH/c1-17(2)20-12-11-13-21(18(3)4)24(20)28-16-29-25-22(27(8,9)10)14-19(15-23(25)28)26(5,6)7;2-1(3)4;/h11-18H,1-10H3;;1H/q+1;;/p-1 |
Clé InChI |
CNHCYEYVLLDIGV-UHFFFAOYSA-M |
SMILES canonique |
B(F)(F)F.CC(C)C1=C(C(=CC=C1)C(C)C)[N+]2=COC3=C(C=C(C=C32)C(C)(C)C)C(C)(C)C.[F-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[6-(Trifluoromethyl)pyrimidin-4-yl]boronic acid](/img/structure/B13911978.png)
![Tert-butyl (3S,6S)-3-[tert-butyl(dimethyl)silyl]oxy-6-hydroxy-azepane-1-carboxylate](/img/structure/B13911982.png)
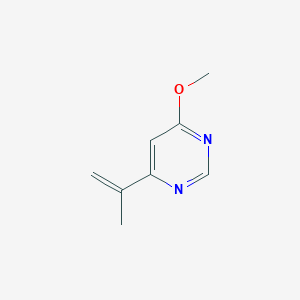
![1-[(Trimethylsilyl)ethynyl]cyclopropan-1-ol](/img/structure/B13912008.png)
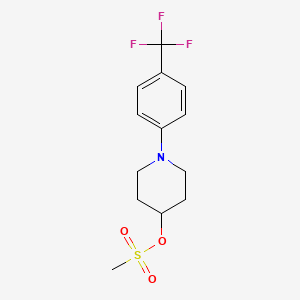
![7-Bromo-1,5-dihydropyrazolo[4,3-c]pyridin-4-one](/img/structure/B13912011.png)
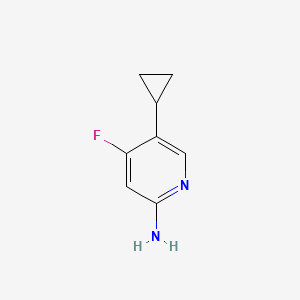
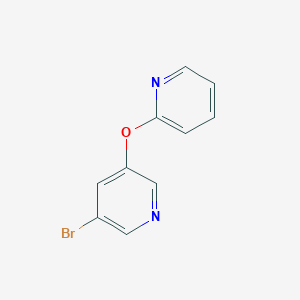
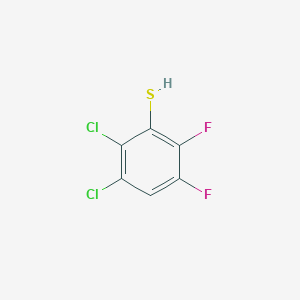
![2-(Methoxymethoxymethyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13912035.png)
![(3aS,6aS)-2,3,3a,4,6,6a-hexahydro-1H-furo[3,4-b]pyrrole;4-methylbenzenesulfonic acid](/img/structure/B13912037.png)
